N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(p-tolyl)methanesulfonamide
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Overview
Description
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(p-tolyl)methanesulfonamide is a complex organic compound known for its multifaceted chemical properties and diverse applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(p-tolyl)methanesulfonamide involves several key steps. One common synthetic route includes the reaction of 1,2,3,4-tetrahydroquinoline with ethylsulfonyl chloride in the presence of a base such as triethylamine, followed by the introduction of methanesulfonamide under controlled temperature conditions. The reaction typically requires an inert atmosphere, such as nitrogen, and is carried out at moderate temperatures ranging from 60°C to 80°C.
Industrial Production Methods
Industrial production of this compound may involve scale-up of the laboratory synthetic route with optimization for higher yields and purity. Techniques such as continuous flow chemistry could be employed to enhance reaction efficiency and consistency. The use of automated reactors and advanced purification methods, such as crystallization and chromatography, ensures the production of high-purity this compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can yield sulfide derivatives.
Substitution: The aromatic ring in the compound allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Conditions often involve strong acids or bases, such as sulfuric acid or sodium hydroxide, along with appropriate electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions include various sulfoxides, sulfones, and substituted derivatives of the original compound.
Scientific Research Applications
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(p-tolyl)methanesulfonamide has a broad range of scientific research applications:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.
Industry: Employed in the development of new materials with specialized functions, such as catalysts or coatings.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The ethylsulfonyl and methanesulfonamide groups play a crucial role in binding to these targets, facilitating inhibitory or modulatory effects on biochemical pathways. Detailed studies on the binding kinetics and structural interactions are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparing N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(p-tolyl)methanesulfonamide with similar compounds highlights its unique structural features and reactivity. Similar compounds include:
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(p-tolyl)methanesulfonamide
N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(p-tolyl)methanesulfonamide
These analogs differ in the alkyl chain length of the sulfonyl group, which can influence their solubility, reactivity, and biological activity. The specific structure of this compound imparts unique characteristics, making it a valuable compound for diverse applications.
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-1-(4-methylphenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S2/c1-3-27(24,25)21-12-4-5-17-10-11-18(13-19(17)21)20-26(22,23)14-16-8-6-15(2)7-9-16/h6-11,13,20H,3-5,12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAHJADVTKIXOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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